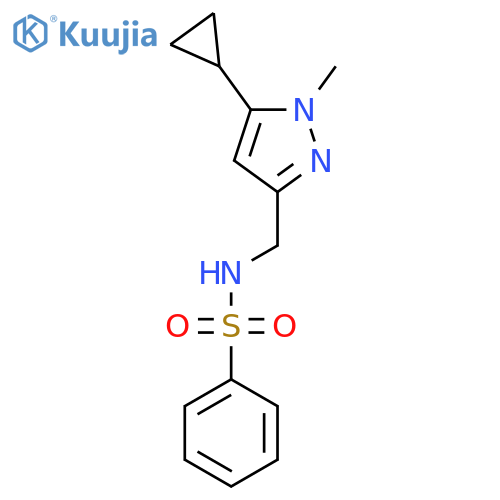Cas no 1448073-17-3 (N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide)

1448073-17-3 structure
商品名:N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide
N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide
- N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzenesulfonamide
- AKOS024563447
- N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
- F6440-4052
- 1448073-17-3
- N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide
-
- インチ: 1S/C14H17N3O2S/c1-17-14(11-7-8-11)9-12(16-17)10-15-20(18,19)13-5-3-2-4-6-13/h2-6,9,11,15H,7-8,10H2,1H3
- InChIKey: GBLDIYFRNFIGCB-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1)(NCC1C=C(C2CC2)N(C)N=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 291.10414797g/mol
- どういたいしつりょう: 291.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 72.4Ų
N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6440-4052-20μmol |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6440-4052-3mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6440-4052-1mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6440-4052-75mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 75mg |
$312.0 | 2023-09-09 | ||
| Life Chemicals | F6440-4052-4mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6440-4052-5μmol |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6440-4052-5mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6440-4052-20mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 20mg |
$148.5 | 2023-09-09 | ||
| Life Chemicals | F6440-4052-2mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6440-4052-40mg |
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide |
1448073-17-3 | 40mg |
$210.0 | 2023-09-09 |
N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1448073-17-3 (N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylbenzenesulfonamide) 関連製品
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
